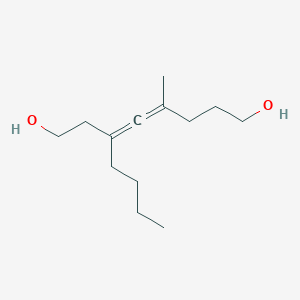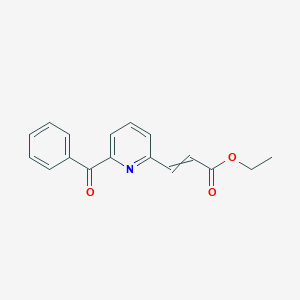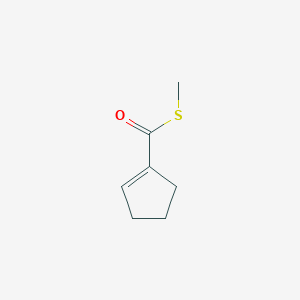![molecular formula C14H12S B14405176 4-Methyl-4H-naphtho[1,2-b]thiopyran CAS No. 89647-56-3](/img/structure/B14405176.png)
4-Methyl-4H-naphtho[1,2-b]thiopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-4H-naphtho[1,2-b]thiopyran is a heterocyclic compound that belongs to the class of naphthopyrans These compounds are known for their unique structural features, which include a fused ring system containing both sulfur and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4H-naphtho[1,2-b]thiopyran typically involves multicomponent reactions. One common method is the condensation of naphthol, aldehydes, and oxobenzenepropane derivatives in the presence of a catalyst such as boron trifluoride etherate (BF3.OEt2) under solvent-free conditions . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, are often employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-4H-naphtho[1,2-b]thiopyran undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the naphthopyran ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Applications De Recherche Scientifique
4-Methyl-4H-naphtho[1,2-b]thiopyran has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of photochromic materials, which change color upon exposure to light.
Mécanisme D'action
The mechanism of action of 4-Methyl-4H-naphtho[1,2-b]thiopyran involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo photoinduced ring-opening reactions to form merocyanine dyes, which exhibit unique optical properties. These reactions are often reversible, making the compound useful in applications like photochromic lenses and smart materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-Thiopyran-4-one: Another sulfur-containing heterocycle with similar reactivity.
2H-Naphtho[1,2-b]pyran: A structurally related compound with oxygen instead of sulfur.
4H-Pyran: A simpler analog without the fused naphthalene ring.
Uniqueness
4-Methyl-4H-naphtho[1,2-b]thiopyran stands out due to its unique combination of sulfur and oxygen atoms in a fused ring system. This structure imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it valuable for various applications .
Propriétés
Numéro CAS |
89647-56-3 |
|---|---|
Formule moléculaire |
C14H12S |
Poids moléculaire |
212.31 g/mol |
Nom IUPAC |
4-methyl-4H-benzo[h]thiochromene |
InChI |
InChI=1S/C14H12S/c1-10-8-9-15-14-12(10)7-6-11-4-2-3-5-13(11)14/h2-10H,1H3 |
Clé InChI |
JFLKGWJNSDZIBV-UHFFFAOYSA-N |
SMILES canonique |
CC1C=CSC2=C1C=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[(Propan-2-yl)sulfanyl]anthracene](/img/structure/B14405098.png)
methanone](/img/structure/B14405117.png)


![(2R)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol](/img/structure/B14405134.png)

![1-[4-(2,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14405141.png)


![1,8-Diazabicyclo[6.4.3]pentadecane](/img/structure/B14405158.png)

![N-Ethyl-N'-(4-{[5-(2-methyl-1H-imidazol-1-yl)pentyl]oxy}phenyl)urea](/img/structure/B14405165.png)
![3-[Bis(methylsulfanyl)methylidene]octan-2-OL](/img/structure/B14405170.png)

